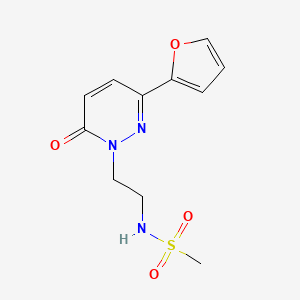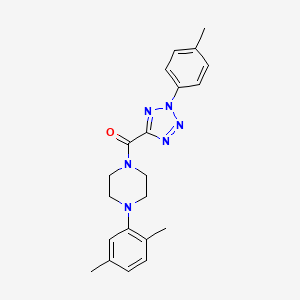![molecular formula C18H25NO5S B2418738 3-(4-(Methylsulfonyl)phenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one CAS No. 2034464-54-3](/img/structure/B2418738.png)
3-(4-(Methylsulfonyl)phenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(Methylsulfonyl)phenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one is a useful research compound. Its molecular formula is C18H25NO5S and its molecular weight is 367.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis Methods
- A novel Prins cascade process for synthesizing spiromorpholinotetrahydropyran derivatives like 3-(4-(Methylsulfonyl)phenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one has been developed, providing a new method for synthesizing these types of compounds (Reddy et al., 2014).
Crystal Structure Analysis
- The crystal structure of similar compounds, like (3-Methyl-1,5-dioxaspiro[5.5]undecan-3-yl)methanol, has been studied, revealing insights into the molecular conformation and interactions of spiro compounds (Yuan et al., 2017).
Biological Activity
- Specific spiro compounds have been evaluated for their biological activity, such as inhibiting human coronavirus and influenza virus, pointing to their potential use in antiviral drug development (Apaydın et al., 2019).
Chemical Reactions and Derivatives
- Research on the chemical reactions involving spiro compounds, including the synthesis of derivatives and their potential applications, has been explored (Shchepin et al., 2003).
Electrocatalytic Applications
- Spiro compounds have been used in electrocatalytic applications, such as the selective oxidation of alcohol enantiomers, indicating their potential in chiral discrimination and synthesis (Kashiwagi et al., 1999).
Use in Food Contact Materials
- Certain spiro compounds have been assessed for safety in food contact materials, underscoring their relevance in consumer safety and regulatory compliance (Flavourings, 2012).
Propiedades
IUPAC Name |
1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-3-(4-methylsulfonylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5S/c1-25(21,22)16-6-3-15(4-7-16)5-8-17(20)19-11-9-18(10-12-19)23-13-2-14-24-18/h3-4,6-7H,2,5,8-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRMLISAFGINEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCC3(CC2)OCCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2418655.png)
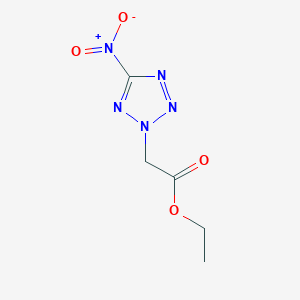
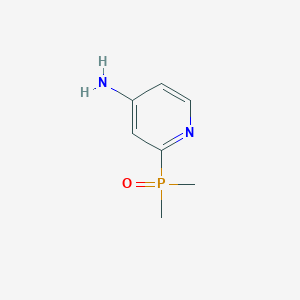


![ethyl 2-(8-(azepan-1-ylsulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetate](/img/structure/B2418665.png)
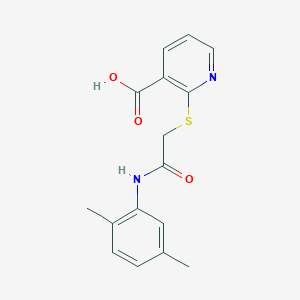
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-fluorobenzamide](/img/structure/B2418667.png)

![2-((4-fluorophenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2418669.png)
![4-cyano-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2418671.png)
![1,1,1-Trifluoro-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2418672.png)
